molecular formula C13H28N2O B14738721 Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- CAS No. 3116-16-3

Valeramide, N-(3-(dimethylamino)propyl)-2-propyl-

Cat. No.: B14738721
CAS No.: 3116-16-3
M. Wt: 228.37 g/mol
InChI Key: GKILOXQZQVNGNL-UHFFFAOYSA-N
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Description

Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- is a chemical compound known for its unique structure and properties It is a derivative of valeramide, where the amide group is substituted with a 3-(dimethylamino)propyl group and a 2-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be synthesized through a series of chemical reactions. One common method involves the amidation reaction between valeric acid derivatives and 3-(dimethylamino)propylamine. The reaction is typically catalyzed by lead acetate under solvent-free conditions, which enhances the reaction rate and yield . The reaction conditions include maintaining a temperature of around 70°C and using a stoichiometric amount of the reactants.

Industrial Production Methods

In industrial settings, the production of Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts such as lead acetate or other metal-based catalysts can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.

    Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.

    Substitution: Various nucleophiles such as halides or amines; reaction conditions depend on the nucleophile used.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The 2-propyl group can enhance the compound’s hydrophobicity, affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be compared with other similar compounds such as:

The uniqueness of Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

3116-16-3

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-propylpentanamide

InChI

InChI=1S/C13H28N2O/c1-5-8-12(9-6-2)13(16)14-10-7-11-15(3)4/h12H,5-11H2,1-4H3,(H,14,16)

InChI Key

GKILOXQZQVNGNL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NCCCN(C)C

Origin of Product

United States

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